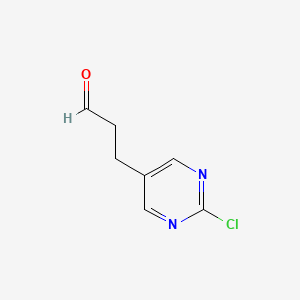
3-(2-Chloropyrimidin-5-YL)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloropyrimidin-5-YL)propanal is a chemical compound with the molecular formula C7H7ClN2O and a molecular weight of 170.60 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are widely used in various fields due to their diverse biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloropyrimidin-5-YL)propanal typically involves the selective displacement of a chloride group at the C4 position of a pyrimidine ring. One common method involves reacting a pyrimidine derivative with tert-butyl N-(3-aminophenyl) carbamate, followed by further reactions to introduce the propanal group . The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloropyrimidin-5-YL)propanal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(2-Chloropyrimidin-5-YL)propanoic acid.
Reduction: 3-(2-Chloropyrimidin-5-YL)propanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloropyrimidin-5-YL)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 3-(2-Chloropyrimidin-5-YL)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication, thereby exhibiting anticancer properties. The exact pathways and molecular targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloropyrimidin-4-YL)propanal: Similar structure but with the chlorine atom at the C4 position.
3-(2-Chloropyrimidin-6-YL)propanal: Chlorine atom at the C6 position.
3-(2-Bromopyrimidin-5-YL)propanal: Bromine atom instead of chlorine at the C5 position.
Uniqueness
3-(2-Chloropyrimidin-5-YL)propanal is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The position of the chlorine atom at the C5 position of the pyrimidine ring allows for selective reactions and interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C7H7ClN2O |
|---|---|
Molekulargewicht |
170.59 g/mol |
IUPAC-Name |
3-(2-chloropyrimidin-5-yl)propanal |
InChI |
InChI=1S/C7H7ClN2O/c8-7-9-4-6(5-10-7)2-1-3-11/h3-5H,1-2H2 |
InChI-Schlüssel |
OZYFZYBKIXWVFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=N1)Cl)CCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1H-Pyrrolo[2,3-B]pyridine, 1-(methylsulfonyl)-4-(1-piperazinyl)-](/img/structure/B14173944.png)

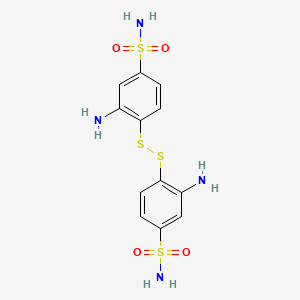
![2-[2-(4-Bromophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14173962.png)
![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)
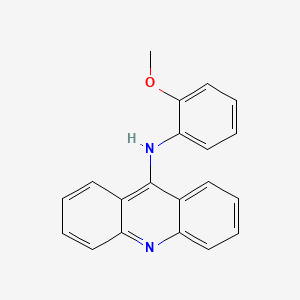
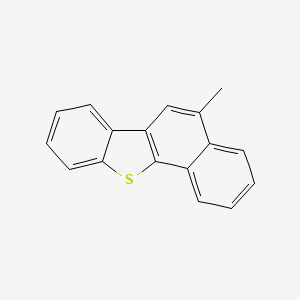
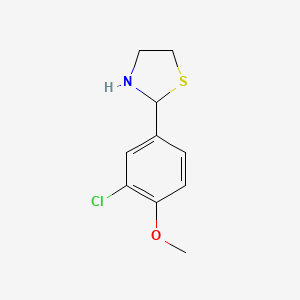
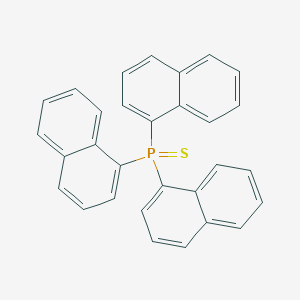

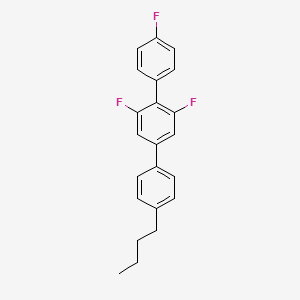
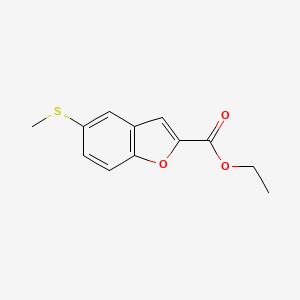
![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
